Stachydrine hydrochloride
Overview
Description
Stachydrine hydrochloride is a chiral organic compound with a pyrrolidinium core
Mechanism of Action
Stachydrine hydrochloride, also known as UNII-19Z024IC5E, Stachydrine HCl, or (S)-2-Carboxy-1,1-dimethylpyrrolidinium chloride, is a natural product with multiple protective biological activities . This article provides a comprehensive review of its mechanism of action, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action, efficacy, and stability.
Target of Action
This compound primarily targets the calcium/calmodulin-dependent protein kinase Ⅱ (CaMKII) and the nicotinamide adenine dinucleotide phosphate oxidase 2 (NOX2) . These targets play crucial roles in cardiac function and neuronal degeneration during ischemia .
Mode of Action
This compound interacts with its targets by inhibiting the hyper-phosphorylation of CaMKII . It also depresses NOX2 protein expression and activation, as shown by inhibited translocation of its phosphorylation, p67phox and p47phox, from the cytoplasm to the cell membrane .
Biochemical Pathways
The compound affects the glutamate-induced neuronal injury pathway, which is widely used to study stroke in vitro . It also influences the NOX2-ROS signal axis, which is involved in pathological cardiac remodeling and dysfunction .
Pharmacokinetics
The design and synthesis of stachydrine derivatives by adding a lipophilic group have exhibited better fat solubility and better stability in wistar rat plasma and liver microsomes .
Result of Action
This compound exerts beneficial therapeutic effects against heart failure and cerebral ischemic stroke . These cardioprotective effects may be associated with the regulation of calcium handling by this compound through inhibiting the hyper-phosphorylation of CaMKII . It also improves cardiac function and calcium transient amplitudes, and inhibits the SR leakage and the amount of sparks in cardiac myocytes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the contents of stachydrine in herbs present similar decreasing trends with the delay of harvest time . Furthermore, the compound exhibits better neuroprotective effects in vitro, and significantly reduces infarction size in the model of the middle cerebral artery occlusion rat model .
Biochemical Analysis
Biochemical Properties
Stachydrine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the NF-κB signaling pathway . This interaction is crucial in regulating immune response to infection and plays a role in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have neuroprotective effects in vitro and significantly reduced infarction size in the model of the middle cerebral artery occlusion rat model .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its various biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found to have better stability in Wistar rat plasma and liver microsomes . Long-term effects on cellular function observed in in vitro or in vivo studies include improved coronary artery and myocardial nutritive blood flow, reduced myocardial cell necrosis, and improved renal function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found to reduce the rate of bleeding in dogs and rabbits
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues It interacts with transporters or binding proteins, and can affect its localization or accumulation
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stachydrine hydrochloride typically involves the reaction of a suitable pyrrolidine derivative with a carboxylating agent under controlled conditions. One common method includes the use of (S)-1,1-dimethylpyrrolidine as a starting material, which is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Stachydrine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or amine derivatives.
Scientific Research Applications
Stachydrine hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
®-2-Carboxy-1,1-dimethylpyrrolidinium chloride: The enantiomer of the compound with similar chemical properties but different biological activities.
N-Methylpyrrolidinium chloride: A structurally related compound with different functional groups.
2-Carboxy-1,1-dimethylpyrrolidine: A non-chiral analog with similar chemical reactivity.
Uniqueness
Stachydrine hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological molecules. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.
Properties
CAS No. |
4136-37-2 |
---|---|
Molecular Formula |
C7H15ClNO2+ |
Molecular Weight |
180.65 g/mol |
IUPAC Name |
(2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8(2)5-3-4-6(8)7(9)10;/h6H,3-5H2,1-2H3;1H/p+1/t6-;/m0./s1 |
InChI Key |
DUNMULOWUUIQIL-RGMNGODLSA-O |
Isomeric SMILES |
C[N+]1(CCC[C@H]1C(=O)O)C.Cl |
SMILES |
C[N+]1(CCCC1C(=O)O)C.[Cl-] |
Canonical SMILES |
C[N+]1(CCCC1C(=O)O)C.Cl |
Pictograms |
Irritant |
Synonyms |
Turicine HCl; (2R,4R)-4-Hydroxy-1,1-dimethyl-2-pyrrolidiniumcarboxylate hydrochloride; Cadabine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does stachydrine hydrochloride exert its biological effects?
A: this compound has been shown to interact with various signaling pathways, ultimately influencing cellular processes such as proliferation, apoptosis, and oxidative stress. One key mechanism involves the inhibition of the Akt and ERK pathways, both crucial for cell survival and proliferation. [] Additionally, this compound has been observed to regulate the NOX2-ROS signaling axis, a critical player in pressure-overload-induced heart failure. [] Furthermore, studies suggest involvement in the CaMKII/HDAC4/MEF2C signal pathway, influencing cardiac hypertrophy. []
Q2: What are the downstream effects of this compound's interaction with the Akt and ERK pathways?
A: By inhibiting the Akt and ERK pathways, this compound can induce apoptosis (programmed cell death) and inhibit the proliferation of breast cancer cells. [] This interaction also leads to caspase-3 activation and a decrease in the expression of the anti-apoptotic protein Bcl-2, further contributing to cell death. []
Q3: How does this compound impact oxidative stress in cardiac cells?
A: Studies show this compound can reduce ROS production and ROS-dependent cardiac fibrosis in a mouse model of heart failure. [] This effect is linked to the suppression of NOX2 protein expression and activation, suggesting a regulatory role in the NOX2-ROS signaling cascade. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C7H14NO2Cl, and its molecular weight is 179.65 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A: Several research papers mention utilizing various analytical techniques to characterize and quantify this compound. These techniques include HPLC (High-Performance Liquid Chromatography) with different detectors such as ELSD (Evaporative Light Scattering Detector) [, , , , , , , , ], UV-visible spectrophotometry [, ], and TLC (Thin Layer Chromatography) [, , , , , ]. These techniques provide information on the compound's retention time, absorbance, and peak area, which can be used for identification and quantification purposes.
Q6: How stable is this compound under different storage conditions?
A: Light exposure has been identified as a significant factor contributing to the degradation of this compound during storage. [] Further research is needed to fully understand its stability under various conditions like temperature, humidity, and pH.
Q7: What methods can be employed to improve the stability of this compound in pharmaceutical formulations?
A: While specific formulation strategies haven't been extensively discussed in the provided research, optimizing storage conditions to minimize light exposure is crucial. [] Further research is needed to explore other formulation approaches like encapsulation techniques or the use of stabilizing excipients to enhance its stability.
Q8: What analytical methods are commonly used to determine the content of this compound in different matrices?
A: Researchers frequently employ HPLC [, , , , , , , , ] coupled with various detectors, such as ELSD and UV detectors, to quantify this compound. TLC [, , , , , ] is another method utilized for both qualitative and quantitative analysis. Additionally, UV-visible spectrophotometry [, ] is also employed for quantification purposes.
Q9: What are the primary in vitro models used to study the effects of this compound?
A: Breast cancer cell lines like T47D and MCF-7 are used to investigate the anti-proliferative and apoptosis-inducing effects of this compound. [] Furthermore, neonatal rat primary cardiomyocytes and H9c2 cells, along with adult mouse primary cardiomyocytes, are employed to study the compound's impact on cardiac hypertrophy and oxidative stress. [, ]
Q10: Has this compound demonstrated efficacy in in vivo models?
A: Yes, this compound exhibits positive effects in a mouse model of transverse aortic constriction-induced heart failure. [, ] Oral administration of the compound resulted in reduced cardiac hypertrophy, improved left ventricular ejection fraction, and decreased ROS production and fibrosis. [, ]
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